molecular formula C8H3F2N3O3 B12457366 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12457366
M. Wt: 227.12 g/mol
InChI Key: PHKKSKHFQZBOQH-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to the oxadiazole ring.

Preparation Methods

The synthesis of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4-difluoro-5-nitrobenzoic acid with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of the corresponding hydrazide with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Chemical Reactions Analysis

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions would depend on the desired outcome.

Scientific Research Applications

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of the nitro group and fluorine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds such as:

    3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

    3-(3,4-Difluoro-5-nitrophenyl)-1,2,4-oxazole: Similar structure but with an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H3F2N3O3

Molecular Weight

227.12 g/mol

IUPAC Name

3-(3,4-difluoro-5-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F2N3O3/c9-5-1-4(8-11-3-16-12-8)2-6(7(5)10)13(14)15/h1-3H

InChI Key

PHKKSKHFQZBOQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C2=NOC=N2

Origin of Product

United States

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